4-Methoxychalcone

Senolytic Cellular Senescence Endothelial Cell Aging

4-Methoxychalcone (4-MC; CAS 959-23-9; also referred to as 4′-methoxychalcone) is a synthetic chalcone derivative belonging to the α,β-unsaturated ketone class of flavonoids. Chalcones are open-chain precursors in flavonoid biosynthesis and possess a privileged chemical scaffold amenable to extensive structural modification, which enables the generation of derivatives with diverse bioactivities including antioxidant, anti-inflammatory, and anticancer properties.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
Cat. No. B8816352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxychalcone
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3
InChIKeyXUFXKBJMCRJATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxychalcone for Scientific Procurement: Compound Class and Baseline Characterization


4-Methoxychalcone (4-MC; CAS 959-23-9; also referred to as 4′-methoxychalcone) is a synthetic chalcone derivative belonging to the α,β-unsaturated ketone class of flavonoids [1]. Chalcones are open-chain precursors in flavonoid biosynthesis and possess a privileged chemical scaffold amenable to extensive structural modification, which enables the generation of derivatives with diverse bioactivities including antioxidant, anti-inflammatory, and anticancer properties [1]. 4-Methoxychalcone is distinguished by a single 4-methoxy substitution on one aromatic ring, a structural feature that has been shown to confer distinct biological profiles relative to unsubstituted chalcone, hydroxylated analogs, and polysubstituted methoxy derivatives [2].

Why 4-Methoxychalcone Cannot Be Substituted with Other Chalcone Derivatives in Scientific Applications


Substitution of 4-methoxychalcone with closely related chalcone analogs—including unsubstituted chalcone, hydroxylated chalcones, or polysubstituted methoxy derivatives—is not scientifically justified due to significant, quantifiable differences in biological activity, selectivity, and physicochemical properties. Comparative studies demonstrate that the specific 4-methoxy substitution pattern confers a unique activity profile: while unsubstituted chalcone exhibits superior cytotoxic potency against certain cancer cell lines (IC50 = 9.49 μg/mL vs. 11.48 μg/mL for 4-methoxychalcone), 4-methoxychalcone demonstrates enhanced selectivity in senescent cell targeting and distinct anti-inflammatory properties [1]. Hydroxylated chalcones show inferior antimalarial activity compared to alkoxylated (methoxy) analogs, while polysubstituted methoxy derivatives often exhibit reduced antioxidant and cytotoxic activities relative to the mono-4-methoxy substitution [2][3]. These non-interchangeable activity profiles underscore the critical importance of compound-specific selection based on quantitative performance data.

4-Methoxychalcone Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Senolytic Selectivity: 4-Methoxychalcone vs. Fisetin and 4-Bromo-4′-Methoxychalcone in Senescent Endothelial Cells

In a 2024 study evaluating 11 chalcone derivatives for anti-senescence activity, 4-methoxychalcone demonstrated significantly increased cytotoxicity in senescent human aortic endothelial cells (HAEC) compared to young HAEC, with its anti-senescence effects on HAEC exceeding those of the benchmark senolytic fisetin [1]. Compared to its brominated analog 4-bromo-4′-methoxychalcone, 4-methoxychalcone exhibited distinct cell-type selectivity, with higher selectivity of the brominated compound toward HAEC over IMR90 fibroblasts attributed specifically to the 4-methoxy substitution at ring A (R1) [1].

Senolytic Cellular Senescence Endothelial Cell Aging

Anticancer Activity: 4-Methoxychalcone vs. Unsubstituted Chalcone in Human Breast Cancer Cell Lines

In a comparative cytotoxicity study against human breast cancer cell lines, 4-methoxychalcone exhibited an IC50 value of 11.48 μg/mL, which was approximately 1.2-fold less potent than unsubstituted chalcone (IC50 = 9.49 μg/mL) but substantially more potent than 3′,4′-dichlorochalcone (IC50 = 24.26 μg/mL) [1]. A separate study in SKBR-3 breast cancer cells reported an IC50 of 18.35 μg/mL for 4-methoxychalcone, compared to 15.93 μg/mL for 4-chlorochalcone, indicating that the 4-methoxy substitution yields activity intermediate between halogenated and unsubstituted analogs [2].

Anticancer Cytotoxicity Breast Cancer

Anti-Inflammatory Activity: 4′-Methoxy Substitution Requirement for Potent PGE2 Inhibition

Structure-activity relationship analysis of 14 synthetic 2′-hydroxychalcone derivatives revealed that 2′-hydroxy-4′-methoxychalcone (compound 9) was among the most potent PGE2 production inhibitors, with an IC50 value of 3 μM in TPA-stimulated rat peritoneal macrophages [1]. Critically, the study concluded that 4′-methoxyl and 6′-methoxyl groups are required for the expression of more potent inhibitory activity against PGE2 production, with compounds lacking these methoxy substitutions showing significantly reduced efficacy [1]. The inhibition mechanism was attributed to suppression of TPA-induced COX-2 protein expression rather than direct COX enzyme inhibition [1].

Anti-inflammatory PGE2 Inhibition COX-2

Antimalarial Activity: Alkoxylated vs. Hydroxylated Chalcone Series Comparison

A comprehensive structure-activity relationship study of alkoxylated and hydroxylated chalcones against Plasmodium falciparum (K1 strain) established that methoxy-substituted chalcones (including 4′-methoxy derivatives) exhibited good in vitro antimalarial activity with IC50 values <5 μM [1]. Hydroxylated chalcones were consistently less active than their corresponding alkoxylated (methoxy/ethoxy) analogues [1]. The 4′-methoxy substitution on ring B was identified as one of the favorable substitutions contributing to antimalarial potency, alongside 2′,4′-dimethoxy and 2′,3′,4′-trimethoxy patterns [1].

Antimalarial Plasmodium falciparum SAR

Safety Profile: Phototoxicity Comparison to Chlorpromazine Reference Standard

In a 2023 comprehensive safety evaluation, 4-methoxychalcone demonstrated phototoxic potential comparable to the positive control chlorpromazine, with EC50(+UV) = 3.57 μg/mL, Photo-Irritation Factor (PIF) = 10.19, and Mean Photo Effect (MPE) = 0.428 [1]. These values establish a quantifiable baseline for phototoxicity risk assessment that must be considered in experimental design and formulation. Additionally, ecotoxicity testing in Microtox® assay revealed EC50(5 min) = 0.0047 mg/L and EC50(15 min) = 0.0033 mg/L [1].

Safety Assessment Phototoxicity Cosmetic Safety

Solubility and Stability Specifications for Experimental Reproducibility

4-Methoxychalcone exhibits defined solubility parameters essential for experimental reproducibility: DMSO solubility of 48 mg/mL (201.44 mM), ethanol solubility of 2 mg/mL (8.39 mM), and water insolubility . Powder stability is documented at -20°C for 3 years, with lyophilized form stable for 36 months when kept desiccated [1]. In solution, storage at -20°C is recommended with use within 3 months to prevent potency loss [1]. These specifications enable consistent experimental design and compound handling protocols.

Formulation Solubility Compound Stability

4-Methoxychalcone Research and Industrial Application Scenarios Based on Quantitative Evidence


Senolytic Drug Discovery and Cellular Senescence Research

4-Methoxychalcone is indicated for senescence-focused research programs requiring compounds with validated senolytic selectivity. Based on 2024 evidence showing its anti-senescence effects on human aortic endothelial cells exceeding fisetin and demonstrating selective cytotoxicity toward senescent cells, this compound serves as a suitable tool compound for mechanistic studies of senescence pathways and as a scaffold for senolytic lead optimization [1]. Its distinct selectivity profile relative to the brominated analog 4-bromo-4′-methoxychalcone provides a comparative framework for structure-selectivity relationship studies in endothelial aging models [1].

Anti-Inflammatory Pathway Research Targeting PGE2/COX-2 Axis

4-Methoxychalcone (as 2′-hydroxy-4′-methoxychalcone) is appropriate for studies investigating PGE2 production inhibition and COX-2 expression regulation. The compound has demonstrated an IC50 of 3 μM for PGE2 inhibition in TPA-stimulated macrophages, with established mechanistic evidence showing COX-2 protein expression suppression rather than direct enzyme inhibition [1]. This distinguishes it from direct COX inhibitors and positions it as a research tool for studying upstream inflammatory signaling pathways. The structural requirement of the 4′-methoxy group for potent activity makes this compound particularly valuable for structure-activity relationship studies in the chalcone series [1].

Antimalarial Scaffold Development and SAR Studies

4-Methoxychalcone belongs to the alkoxylated chalcone subclass with demonstrated in vitro antimalarial activity (IC50 <5 μM) against chloroquine-resistant P. falciparum K1 [1]. Its activity profile, superior to hydroxylated analogs, makes it a relevant starting point for antimalarial medicinal chemistry programs. The compound may be used as a reference standard in comparative screening of novel chalcone derivatives, particularly when evaluating the contribution of methoxy vs. hydroxy substitutions on ring B to antiplasmodial potency [1].

Cosmetic Formulation Safety Assessment and Phototoxicity Testing

4-Methoxychalcone, as a known cosmetic ingredient indexed in the Cosing database as an antioxidant, bleaching, and skin conditioning agent, has a defined safety profile including quantifiable phototoxicity parameters (EC50(+UV) = 3.57 μg/mL; PIF = 10.19; MPE = 0.428) comparable to chlorpromazine [1]. These data support its use as a reference compound in phototoxicity testing protocols and safety assessment frameworks for chalcone-based cosmetic ingredients. Procurement for topical formulation development should incorporate the documented phototoxicity risk profile and recommended photoprotection requirements [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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